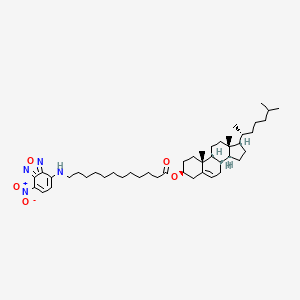![molecular formula C25H25N5O3 B592852 Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-](/img/structure/B592852.png)
Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-
Overview
Description
Scientific Research Applications
CAY10622 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Rho-associated kinases.
Biology: Investigated for its role in regulating cytoskeletal stability and cell adhesion.
Medicine: Explored for potential therapeutic applications in diseases involving abnormal cell proliferation and smooth muscle contraction.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Target of Action
CAY10622, also known as “Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-” or “3-[[(4-carbamoylphenyl)carbamoylamino]methyl]-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide”, primarily targets Rho-associated kinases (ROCK), specifically ROCK1 and ROCK2 . These kinases play crucial roles in various cellular functions, including cell adhesion, proliferation, smooth muscle contraction, and stem cell renewal .
Mode of Action
CAY10622 acts as a potent inhibitor of ROCK1 and ROCK2 . It binds to these kinases, inhibiting their activity. The IC50 values for ROCK1 and ROCK2 are 6 nM and 4 nM, respectively . This means that CAY10622 is highly effective at inhibiting these kinases, even at low concentrations.
Biochemical Pathways
ROCK1 and ROCK2 are downstream effectors of the G protein Rho, which regulates cytoskeletal stability . By inhibiting ROCK1 and ROCK2, CAY10622 disrupts this pathway, leading to changes in cell adhesion, proliferation, smooth muscle contraction, and stem cell renewal .
Pharmacokinetics
It’s known that the compound is a crystalline solid with a solubility of 015 mg/ml in DMSO . This information could be relevant for determining the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The inhibition of ROCK1 and ROCK2 by CAY10622 leads to changes in various cellular functions. Specifically, it can affect cell adhesion, proliferation, smooth muscle contraction, and stem cell renewal . These changes at the molecular and cellular level can have significant effects on the overall functioning of the cells and tissues where these kinases are active.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10622 involves multiple steps, starting with the preparation of the benzamide core structure. The key steps include:
Formation of the benzamide core: This involves the reaction of 4-aminobenzoic acid with appropriate reagents to form the benzamide structure.
Introduction of the isoquinoline moiety: This step involves the reaction of the benzamide core with 1,2,3,4-tetrahydroisoquinoline under specific conditions to introduce the isoquinoline moiety.
Final coupling reactions: The final steps involve coupling reactions to introduce the remaining functional groups, resulting in the formation of CAY10622
Industrial Production Methods
Industrial production of CAY10622 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Optimizing these parameters to maximize yield.
Purification methods: Using techniques such as recrystallization and chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
CAY10622 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified benzamide structures .
Comparison with Similar Compounds
Similar Compounds
Y-27632: Another potent inhibitor of Rho-associated kinases, but with different selectivity and potency.
Fasudil: A ROCK inhibitor used clinically for the treatment of cerebral vasospasm.
GSK429286A: A selective inhibitor of ROCK1 with applications in cancer research
Uniqueness of CAY10622
CAY10622 is unique due to its high potency and selectivity for ROCK1 and ROCK2. It shows greater than 100-fold selectivity against an additional 44 kinases, making it a valuable tool for studying ROCK-mediated signaling pathways .
Properties
IUPAC Name |
3-[[(4-carbamoylphenyl)carbamoylamino]methyl]-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c26-23(31)18-5-7-21(8-6-18)30-25(33)28-14-16-2-1-3-19(12-16)24(32)29-22-9-4-17-10-11-27-15-20(17)13-22/h1-9,12-13,27H,10-11,14-15H2,(H2,26,31)(H,29,32)(H2,28,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIFUGGHOXNSJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)CNC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)
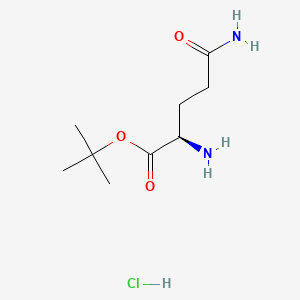
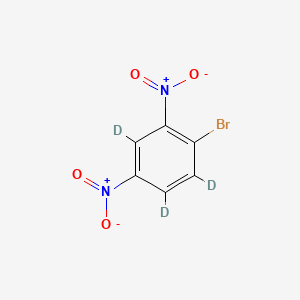
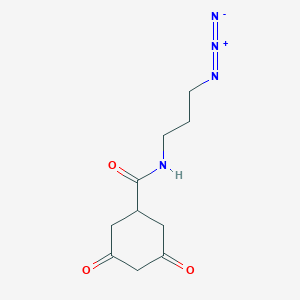
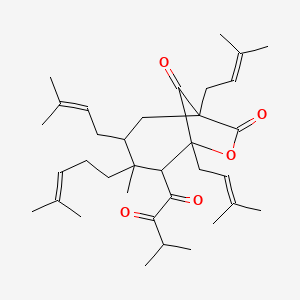

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)

